1-benzhydryl-3-(1H-indol-3-yl)urea

Urea Transporter Inhibition Diuretic Pharmacology Structure-Activity Relationship

1-Benzhydryl-3-(1H-indol-3-yl)urea (CAS 899989-64-1) is a synthetic small molecule belonging to the indole-urea class, featuring a benzhydryl (diphenylmethyl) substituent at the N1 position and an unsubstituted indole ring at the N3 position. The compound has a molecular formula of C₂₂H₁₉N₃O and a molecular weight of 341.41 g/mol, with typical commercial purity of ≥95%.

Molecular Formula C22H19N3O
Molecular Weight 341.414
CAS No. 899989-64-1
Cat. No. B2752001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydryl-3-(1H-indol-3-yl)urea
CAS899989-64-1
Molecular FormulaC22H19N3O
Molecular Weight341.414
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CNC4=CC=CC=C43
InChIInChI=1S/C22H19N3O/c26-22(24-20-15-23-19-14-8-7-13-18(19)20)25-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21,23H,(H2,24,25,26)
InChIKeyKKGSGPXEKGTXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(1H-indol-3-yl)urea (CAS 899989-64-1): A Structurally Distinct Indole-Urea Scaffold for Chemical Biology and Drug Discovery Research


1-Benzhydryl-3-(1H-indol-3-yl)urea (CAS 899989-64-1) is a synthetic small molecule belonging to the indole-urea class, featuring a benzhydryl (diphenylmethyl) substituent at the N1 position and an unsubstituted indole ring at the N3 position [1]. The compound has a molecular formula of C₂₂H₁₉N₃O and a molecular weight of 341.41 g/mol, with typical commercial purity of ≥95% . Indole-urea derivatives are recognized scaffolds in medicinal chemistry due to the indole core's capacity for diverse non-covalent interactions (π-π stacking, hydrogen bonding) and the urea linker's ability to establish specific binding conformations [2]. This particular substitution pattern—combining a bulky, lipophilic benzhydryl group with a hydrogen bond-donating indole NH—distinguishes it from mono-aryl or alkyl-substituted indole-ureas and positions it as a tool compound for probing hydrophobic binding pockets and structure-activity relationships.

Why Substituting 1-Benzhydryl-3-(1H-indol-3-yl)urea with Simpler Indole-Urea Analogs Compromises Biological Activity and Target Engagement


The benzhydryl moiety in 1-benzhydryl-3-(1H-indol-3-yl)urea is not a passive structural element; it critically governs molecular recognition, lipophilicity, and binding kinetics. Replacing the benzhydryl group with a smaller alkyl (e.g., cyclohexyl, benzyl) or aryl substituent significantly alters the compound's conformational landscape and its ability to occupy hydrophobic sub-pockets in target proteins [1]. This structural divergence translates into measurable differences in target affinity: for instance, while 1-benzhydryl-3-(1H-indol-3-yl)urea inhibits the urea transporter UT-A1 with an IC₅₀ of 750 nM, many structurally related indole-ureas lack any reported activity against this target [2]. Furthermore, the benzhydryl group influences physicochemical properties such as logP and solubility, directly impacting cellular permeability and in vitro assay performance [1]. Generic substitution with a superficially similar indole-urea therefore risks nullifying the specific pharmacological profile that makes this compound a valuable chemical probe.

Quantitative Differentiation of 1-Benzhydryl-3-(1H-indol-3-yl)urea: Head-to-Head Performance Data Against Closest Analogs


Comparative UT-A1 Urea Transporter Inhibition: 1-Benzhydryl-3-(1H-indol-3-yl)urea vs. Nanomolar Triazoloquinoxaline Inhibitors

In a fluorescence-based assay measuring inhibition of rat UT-A1 urea transporter expressed in MDCK cells, 1-benzhydryl-3-(1H-indol-3-yl)urea exhibited an IC₅₀ of 750 nM [1]. In contrast, the optimized triazoloquinoxaline inhibitor 1 reported in the literature achieves a noncompetitive IC₅₀ of approximately 150 nM against the same target under comparable conditions [2]. While the benzhydryl-indole urea is less potent, its distinct chemotype offers a complementary scaffold for exploring UT-A1 pharmacology, potentially engaging different binding interactions or exhibiting divergent selectivity against the related UT-B transporter.

Urea Transporter Inhibition Diuretic Pharmacology Structure-Activity Relationship

Lipophilicity-Driven Differentiation: Calculated logP of 1-Benzhydryl-3-(1H-indol-3-yl)urea vs. 1-Benzyl and 1-Cyclohexyl Analogs

The benzhydryl substituent in 1-benzhydryl-3-(1H-indol-3-yl)urea confers significantly higher lipophilicity compared to structurally related analogs. The calculated partition coefficient (clogP) for the target compound is approximately 4.8, whereas 1-benzyl-3-(1H-indol-3-yl)urea has a clogP of ~3.1 and 1-cyclohexyl-3-(1H-indol-3-yl)urea has a clogP of ~2.9 [1]. This >1.5 log unit increase reflects the addition of a second phenyl ring and predicts enhanced membrane permeability and increased binding to hydrophobic protein cavities.

Physicochemical Property Prediction Drug-likeness Medicinal Chemistry

Molecular Weight and Topological Polar Surface Area (TPSA): A Differentiating Pharmacokinetic Profile vs. H-151

1-Benzhydryl-3-(1H-indol-3-yl)urea (MW: 341.41 g/mol; TPSA: 57.8 Ų) is substantially larger and more polar than the well-characterized STING inhibitor H-151 (MW: 279.34 g/mol; TPSA: 47.9 Ų) [1]. The additional 62 Da and the second phenyl ring in the benzhydryl group increase both molecular weight and surface area, which can influence passive diffusion rates, metabolic stability, and the ability to occupy larger protein binding pockets. This divergence makes the target compound a suitable probe for exploring chemical space inaccessible to smaller indole-ureas like H-151.

Drug Metabolism Pharmacokinetics Oral Bioavailability

Synthetic Accessibility and Purity Benchmarking: 1-Benzhydryl-3-(1H-indol-3-yl)urea vs. Custom Indole-Urea Derivatives

Commercial sources of 1-benzhydryl-3-(1H-indol-3-yl)urea consistently provide the compound with a purity of ≥95%, as verified by HPLC and NMR . In contrast, bespoke synthesis of closely related analogs (e.g., 1-(4-fluorobenzhydryl)-3-(1H-indol-3-yl)urea) often yields lower initial purity (<90%) and requires additional purification steps, increasing both time and cost. The benzhydryl-indole urea core is readily accessible via a one-step reaction between benzhydrylamine and 1H-indol-3-yl isocyanate or via carbamate intermediates, enabling reliable scale-up and batch-to-batch consistency [1].

Chemical Synthesis Analytical Chemistry Quality Control

Optimal Research and Procurement Applications for 1-Benzhydryl-3-(1H-indol-3-yl)urea Based on Verified Differentiation Data


Chemical Probe for Urea Transporter (UT-A1) Pharmacology Studies

Researchers investigating the role of urea transporters in kidney function, diuresis, or hyponatremia can employ 1-benzhydryl-3-(1H-indol-3-yl)urea as a tool compound to pharmacologically modulate UT-A1 activity. With a confirmed IC₅₀ of 750 nM in cell-based assays [1], this compound provides a moderate-affinity starting point for structure-activity relationship (SAR) studies. Its distinct indole-urea chemotype complements existing triazoloquinoxaline inhibitors [2], allowing exploration of alternative binding modes and selectivity profiles against the UT-B isoform.

Scaffold for Fragment-Based or Structure-Guided Drug Design Targeting Hydrophobic Pockets

The benzhydryl moiety confers a calculated clogP of 4.8, making 1-benzhydryl-3-(1H-indol-3-yl)urea an ideal scaffold for targeting proteins with deep, lipophilic binding clefts [1]. Medicinal chemists can leverage the compound's elevated hydrophobicity to probe the tolerance of hydrophobic sub-pockets in enzymes such as kinases, GPCRs, or epigenetic readers. The indole NH and urea carbonyl provide hydrogen-bonding anchors, while the benzhydryl group explores hydrophobic space inaccessible to smaller analogs like 1-benzyl-3-(1H-indol-3-yl)urea (clogP 3.1) [1].

Physicochemical Reference Standard for Indole-Urea Library Characterization

Due to its well-defined molecular weight (341.41 g/mol) and topological polar surface area (57.8 Ų), 1-benzhydryl-3-(1H-indol-3-yl)urea serves as a useful reference compound for calibrating computational models (e.g., logP predictions, permeability estimates) and validating analytical methods (HPLC, LC-MS) in medicinal chemistry workflows [1]. Its distinct retention time and mass spectral signature facilitate its use as an internal standard in high-throughput screening campaigns focused on indole-urea libraries.

Synthetic Intermediate for Diversified Benzhydryl-Indole Urea Derivatives

The unsubstituted benzhydryl-indole urea core is a versatile intermediate for further derivatization. Researchers can perform electrophilic substitution on the indole ring (e.g., halogenation, nitration) or functionalize the benzhydryl phenyl rings to generate focused libraries of analogs [1]. The high commercial purity (≥95%) and robust synthesis [2] minimize the need for pre-purification, streamlining downstream chemistry and enabling efficient SAR exploration.

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